molecular formula C10H12N4 B14879277 2-(Azetidin-3-ylamino)-2-(pyridin-4-yl)acetonitrile

2-(Azetidin-3-ylamino)-2-(pyridin-4-yl)acetonitrile

Cat. No.: B14879277
M. Wt: 188.23 g/mol
InChI Key: HNZFJMLDHKKEEK-UHFFFAOYSA-N
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Description

2-(Azetidin-3-ylamino)-2-(pyridin-4-yl)acetonitrile is a chemical compound that features both azetidine and pyridine rings. Compounds containing these rings are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-ylamino)-2-(pyridin-4-yl)acetonitrile typically involves the formation of the azetidine ring followed by its functionalization with a pyridine moiety. Common synthetic routes may include:

    Cyclization reactions: to form the azetidine ring.

    Nucleophilic substitution: to introduce the pyridine ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:

    Catalytic processes: to improve reaction efficiency.

    Continuous flow synthesis: to enhance production rates.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-ylamino)-2-(pyridin-4-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of nitriles or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new substituted azetidine or pyridine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent due to its biological activity.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-ylamino)-2-(pyridin-4-yl)acetonitrile would depend on its specific biological target. Common mechanisms may include:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with receptors: Modulating receptor signaling pathways.

    Altering cellular processes: Affecting cell proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    2-(Azetidin-3-ylamino)-2-(pyridin-3-yl)acetonitrile: Similar structure but with a different position of the pyridine ring.

    2-(Azetidin-3-ylamino)-2-(pyridin-2-yl)acetonitrile: Another positional isomer.

    2-(Pyrrolidin-3-ylamino)-2-(pyridin-4-yl)acetonitrile: Contains a pyrrolidine ring instead of an azetidine ring.

Uniqueness

2-(Azetidin-3-ylamino)-2-(pyridin-4-yl)acetonitrile is unique due to its specific ring structure and functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

2-(azetidin-3-ylamino)-2-pyridin-4-ylacetonitrile

InChI

InChI=1S/C10H12N4/c11-5-10(14-9-6-13-7-9)8-1-3-12-4-2-8/h1-4,9-10,13-14H,6-7H2

InChI Key

HNZFJMLDHKKEEK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)NC(C#N)C2=CC=NC=C2

Origin of Product

United States

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